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Initial research has not yielded specific information on a compound designated JYQ-173.
Extensive searches of chemical and biological databases for "JYQ-173" did not provide any
relevant results. It is possible that this designation is an internal project code, a very recent
discovery not yet in the public domain, or a misnomer.

This guide will instead focus on a compound with a similar designation, CDZ173 (Leniolisib), a
potent and selective phosphoinositide 3-kinase & (PI3Kd) inhibitor.[1][2] This will serve as an
illustrative example of the kind of in-depth technical information that would be provided for a
compound like JYQ-173, should data become available. Leniolisib is a clinically relevant
molecule with a well-documented discovery and development process.[1][3][4]

Introduction to CDZ173 (Leniolisib)

CDZz173, also known as Leniolisib, is an orally bioavailable, selective inhibitor of the delta
isoform of the phosphoinositide 3-kinase (P13Kd).[1][3] The PI3K pathway is a critical signaling
cascade involved in cell proliferation, survival, and differentiation.[5] The & isoform of PI3K is
primarily expressed in hematopoietic cells and plays a crucial role in the function of Band T
lymphocytes.[1][5] This selective expression profile makes PI3Kd an attractive therapeutic
target for a variety of immunological disorders and hematological malignancies.[2][4]
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Leniolisib has been approved for the treatment of activated phosphoinositide 3-kinase delta
syndrome (APDS), a rare primary immunodeficiency.[3]

Discovery of CDZ173

The discovery of CDZ173 stemmed from a lead optimization program aimed at identifying
novel, potent, and selective PI3Kd inhibitors with favorable pharmacokinetic properties. The
starting point was a series of 4,6-diaryl quinazolines which, while potent, suffered from high
lipophilicity.

The key steps in the discovery process were:

» Scaffold Hopping: The quinazoline core was replaced with a less lipophilic 5,6,7,8-
tetrahydropyrido[4,3-d]pyrimidine scaffold.[1]

» Side Chain Modification: One of the aryl groups was substituted with a pyrrolidine-3-amine
moiety to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism,
and Excretion) properties.[1]

« Lipophilicity Adjustment: Fine-tuning of the molecule's lipophilicity led to the identification of
CDZz173 as a clinical candidate with an optimal balance of potency, selectivity, and drug-like
properties.[1]

Synthesis of CDZ173

The synthesis of CDZ173 involves a multi-step process. A representative synthetic route is
outlined below.

Experimental Protocol: Synthesis of CDZ173

A detailed, step-by-step protocol for the synthesis of CDZ173 is proprietary and not fully
disclosed in the public literature. However, a general synthetic strategy can be inferred from
related publications. The synthesis would likely involve the construction of the
tetrahydropyrido[4,3-d]pyrimidine core followed by the sequential addition of the side chains
through coupling reactions.

Workflow for a potential synthetic route:
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Caption: A potential synthetic workflow for CDZ173.

Biological Activity and Quantitative Data

CDZz173 is a highly potent and selective inhibitor of PI3Kd. Its biological activity has been
characterized in a variety of in vitro and in vivo assays.

ble 1: In Vi | Selectivity of

Target IC50 (nM)
PI13Kd 11

PI3Ka 1,300
PI3KB 2,100
PI3Ky 290

Data adapted from Hoegenauer et al., 2017. IC50 values represent the concentration of the
compound required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of CDZ173

Assay Cell Type IC50 (nM)
B-cell receptor-induced pAkt Ramos B-cells 39
T-cell receptor-induced pAkt Jurkat T-cells 55

Data adapted from Hoegenauer et al., 2017.
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Mechanism of Action and Signaling Pathway

CDZ173 exerts its therapeutic effect by inhibiting the PI3K signaling pathway. In immune cells,
activation of cell surface receptors (such as the B-cell receptor or T-cell receptor) leads to the
recruitment and activation of PI3Kd. PI3Kd then phosphorylates phosphatidylinositol (4,5)-
bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts
as a second messenger, recruiting and activating downstream effectors like Akt and BTK,
which in turn regulate cellular processes such as proliferation, survival, and differentiation. By
inhibiting PI3K&, CDZ173 blocks the production of PIP3 and downstream signaling, leading to a

reduction in immune cell activation.

PI3Kd Signaling Pathway
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Caption: The PI3Kd signaling pathway and the inhibitory action of CDZ173.

Conclusion

While information on the specific compound JYQ-173 is not currently available, the detailed
exploration of CDZ173 (Leniolisib) provides a comprehensive framework for what a technical
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guide on a novel compound would entail. The discovery, synthesis, and biological
characterization of such molecules are complex, multi-faceted processes that are crucial for the
development of new therapeutics. Should information on JYQ-173 become public, a similar in-
depth analysis would be warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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